molecular formula C8H17NO2 B8680048 1-(2-(Methoxymethoxy)ethyl)pyrrolidine

1-(2-(Methoxymethoxy)ethyl)pyrrolidine

Cat. No. B8680048
M. Wt: 159.23 g/mol
InChI Key: GCBSYFJJZJJUBC-UHFFFAOYSA-N
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Patent
US06749988B2

Procedure details

To a mixture of 115 g of 1-(2-hydroxyethyl)-pyrrolidine, 106 g of triethylamine and 500 g of tetrahydrofuran at 0° C. was added 81 g of chloromethyl methyl ether. The temperature was raised from 0° C. to 20° C. over 10 hours whereupon 200 g of water was added to stop the reaction. Ethyl acetate was added to the reaction solution, which was allowed to separate. The organic layer was washed with water and concentrated in vacuum. Purification by vacuum distillation yielded 1-[2-(methoxymethoxy)ethyl]-pyrrolidine, designated [B-1].
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.C(N(CC)CC)C.[O:16]1[CH2:20]CC[CH2:17]1.COCCl>C(OCC)(=O)C.O>[CH3:17][O:16][CH2:20][O:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
OCCN1CCCC1
Name
Quantity
106 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 g
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COCOCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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